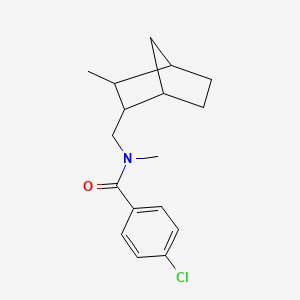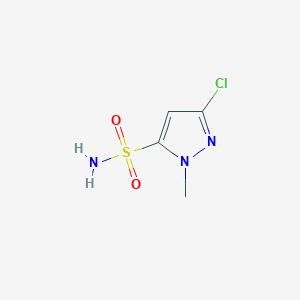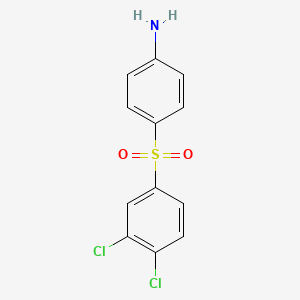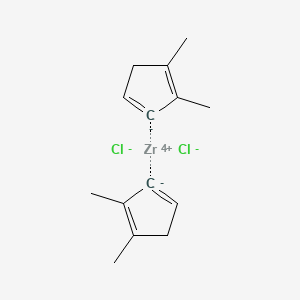![molecular formula C23H14O B13833459 Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
Benzo[g]chrysene-9-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]chrysene-9-carboxaldehyde is a polycyclic aromatic hydrocarbon with the molecular formula C23H14O and a molecular weight of 306.36 g/mol . This compound is known for its complex structure, which includes multiple fused aromatic rings. It is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of Benzo[g]chrysene-9-carboxaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the polycyclic aromatic structure. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the formation of the desired product
Análisis De Reacciones Químicas
Benzo[g]chrysene-9-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen to the molecule, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Benzo[g]chrysene-9-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: It is used in studies related to DNA intercalation and mutagenesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research.
Industry: While not widely used industrially, it serves as a reference material in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Benzo[g]chrysene-9-carboxaldehyde involves its interaction with various molecular targets. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound may also interact with proteins and enzymes, affecting their function. The specific pathways involved depend on the context of its use, particularly in biochemical and medical research .
Comparación Con Compuestos Similares
Benzo[g]chrysene-9-carboxaldehyde can be compared to other polycyclic aromatic hydrocarbons such as:
Benzo[a]pyrene: Known for its carcinogenic properties and its ability to activate the aryl hydrocarbon receptor (AhR) pathway.
Dibenzo[a,l]pyrene: Another potent carcinogen with a similar structure but different biological effects.
Chrysene: A simpler polycyclic aromatic hydrocarbon that serves as a building block for more complex compounds.
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H14O |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene-22-carbaldehyde |
InChI |
InChI=1S/C23H14O/c24-14-16-13-15-7-1-2-8-17(15)23-21-12-6-4-10-19(21)18-9-3-5-11-20(18)22(16)23/h1-14H |
Clave InChI |
KJZYFJWBEKPCNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)








